molecular formula C14H13O2P B019383 Carboxymethyldiphenylphosphine CAS No. 3064-56-0

Carboxymethyldiphenylphosphine

Cat. No.: B019383
CAS No.: 3064-56-0
M. Wt: 244.22 g/mol
InChI Key: GJOGRUGECVQJBK-UHFFFAOYSA-N
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Description

It is a solid that is soluble in organic solvents such as ethers and ketones but insoluble in water . This compound is notable for its applications in various fields, including catalysis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxymethyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Carboxymethyldiphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Carboxymethyldiphenylphosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which carboxymethyldiphenylphosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Carboxymethyldiphenylphosphine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of a carboxyl group and a diphenylphosphine moiety, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in certain catalytic and synthetic applications .

Biological Activity

Carboxymethyldiphenylphosphine (CMDPP) is a phosphine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of CMDPP, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

CMDPP is characterized by a carboxymethyl group attached to a diphenylphosphine backbone. Its unique structure allows for diverse interactions with biological molecules, influencing its biological activity.

Property Details
Molecular FormulaC12_{12}H15_{15}O2_2P
Molecular Weight220.23 g/mol
SolubilitySoluble in organic solvents; limited solubility in water

1. Interaction with Cellular Targets

CMDPP interacts with various cellular components, including proteins and nucleic acids. Its phosphine group can form complexes with metal ions, which may enhance its biological effects. Studies have shown that CMDPP can influence enzyme activities by acting as a ligand, thereby modulating metabolic pathways.

2. Antioxidant Activity

CMDPP exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that CMDPP can reduce oxidative damage in cellular models, suggesting its potential as a therapeutic agent.

3. Modulation of Signal Transduction Pathways

CMDPP has been shown to affect key signaling pathways involved in cell growth and apoptosis. It can modulate the activity of transcription factors such as NF-κB and AP-1, leading to altered gene expression profiles associated with inflammation and cell survival.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of CMDPP, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated that CMDPP inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of CMDPP in a model of oxidative stress-induced neurotoxicity. CMDPP treatment significantly reduced neuronal cell death and improved mitochondrial function compared to control groups. This suggests that CMDPP may have potential applications in treating neurodegenerative diseases.

Dosage Effects and Toxicity

The biological effects of CMDPP are influenced by dosage. Low concentrations tend to exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress. Conversely, high doses may lead to cytotoxicity due to excessive ROS generation or interference with critical cellular processes.

Properties

IUPAC Name

2-diphenylphosphanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOGRUGECVQJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378731
Record name Carboxymethyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3064-56-0
Record name Carboxymethyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(diphenylphosphino)acetic acid influence the photophysical properties of the iridium(III) complex compared to other ancillary ligands?

A: The study investigated a series of iridium(III) complexes with the general formula Ir(4,5-dimethyl-1,2-diphenyl-1H-imidazole)2(La), where La represents different ancillary ligands, including 2-(diphenylphosphino)acetic acid (abbreviated as P in the study). While the paper doesn't directly compare the photophysical properties of the complex containing 2-(diphenylphosphino)acetic acid to others in the series, it highlights that modifying the ancillary ligand is a strategy to fine-tune the photophysical and electrochemical properties of the complexes []. Further investigation into the specific impact of 2-(diphenylphosphino)acetic acid on emission wavelength, quantum yield, and excited state lifetime would be needed to draw definitive conclusions.

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